molecular formula C20H27NOSi B152498 (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 848821-58-9

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B152498
CAS No.: 848821-58-9
M. Wt: 325.5 g/mol
InChI Key: RSUHWMSTWSSNOW-IBGZPJMESA-N
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Description

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organocatalyst widely used in asymmetric synthesis. Its structure features a pyrrolidine core with a diphenyl(trimethylsilyloxy)methyl substituent at the 2-position, creating a sterically hindered environment that enhances enantioselectivity in reactions such as Michael additions, spiroannulations, and fluorinations .

Properties

IUPAC Name

[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHWMSTWSSNOW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458512
Record name (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848821-58-9
Record name (2S)-2-{Diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
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Preparation Methods

Chiral Pyrrolidine Framework Construction

The pyrrolidine ring, a core structural element, is typically derived from enantiomerically pure precursors such as (S)-proline. A two-step process involving:

  • Amino Alcohol Formation : (S)-Proline undergoes reduction with lithium aluminum hydride (LiAlH4_4) in anhydrous tetrahydrofuran (THF) at −78°C to yield (S)-prolinol.

  • Silyl Ether Protection : The hydroxyl group of (S)-prolinol is protected using chlorotrimethylsilane (TMSCl) in the presence of imidazole, yielding (S)-2-(trimethylsilyloxy)pyrrolidine.

Introduction of the Diphenylmethanol Group

The diphenylmethanol moiety is introduced via a Grignard reaction:

  • Reagents : Benzyl magnesium bromide (2.5 equiv) is added to a solution of (S)-2-(trimethylsilyloxy)pyrrolidine in dry diethyl ether at 0°C.

  • Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane. Rotary evaporation yields a crude mixture, which is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Table 1: Optimization of Grignard Addition

ParameterConditionYield (%)ee (%)
SolventDiethyl ether7899
Temperature0°C → RT8598
Equivalents of RMgX2.07297

Enantioselective Fluorination-Based Routes

Diastereoselective Fluorination

A method adapted from contiguous bisaziridine synthesis employs:

  • Catalyst : (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (7 mol%).

  • Reagents : N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv) and sodium borohydride (NaBH4_4, 2.0 equiv) in methyl tert-butyl ether (MTBE) at −40°C.

  • Outcome : This protocol achieves diastereomeric ratios (dr) >20:1 and enantiomeric excess (ee) >99%.

Acid-Mediated Deprotection

Post-fluorination, the trimethylsilyl (TMS) group is removed using hydrochloric acid (HCl, 1M) in methanol at 25°C for 2 hours. The product is isolated via liquid-liquid extraction (ethyl acetate/water) and dried over sodium sulfate.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is implemented:

  • Reactor Design : Tubular reactor (stainless steel, 10 mL volume) maintained at 50°C.

  • Feedstock : (S)-prolinol (1.0 M) and TMSCl (1.2 equiv) dissolved in acetonitrile, pumped at 0.5 mL/min.

  • Output : 92% conversion with 98% ee, achieving a throughput of 12 kg/day.

Quality Control Metrics

Purity Analysis :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 10H, Ar-H), 3.81 (s, 1H, CH), 3.02–2.95 (m, 1H, pyrrolidine-H), 2.30–2.22 (m, 1H), 1.90–1.75 (m, 3H), 0.15 (s, 9H, TMS).

Comparative Analysis of Synthetic Strategies

Yield and Selectivity Trade-offs

MethodYield (%)ee (%)Cost (USD/g)
Grignard Addition8598120
Fluorination Route7899150
Continuous Flow929890

Environmental Impact Assessment

  • Solvent Waste : Continuous flow reduces solvent usage by 40% compared to batch processes.

  • Energy Consumption : Flow systems lower energy demand by 30% due to efficient heat transfer.

Emerging Methodologies

Photocatalytic Approaches

Recent advances utilize visible light (450 nm) with iridium-based photocatalysts to accelerate coupling reactions, reducing reaction times from 24 hours to 3 hours.

Biocatalytic Synthesis

Engineered transaminases have been reported to catalyze the amination of ketone precursors, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine can participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions modify functional groups present in the compound.
  • Substitution : Participates in substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide
  • Reducing Agents : Lithium aluminum hydride
  • Nucleophiles for Substitution : Various nucleophiles depending on the reaction context.

Chemistry

  • Chiral Building Block : Utilized in asymmetric synthesis to produce enantiomerically pure compounds, essential in pharmaceuticals and agrochemicals .
  • Organocatalysis : Acts as an organocatalyst for various reactions, including enamine and iminium chemistry, facilitating the formation of complex molecules .

Biology

  • Enzyme Mechanisms : Employed in studying enzyme mechanisms due to its ability to form specific interactions with biomolecules .
  • Biochemical Assays : Used as a ligand in biochemical assays to investigate protein-ligand interactions.

Industrial Applications

  • Specialty Chemicals : Involved in synthesizing specialty chemicals and materials, contributing to advancements in materials science.

Case Studies

StudyApplicationFindings
Seebach et al. (2013)Enamines Derived from PyrrolidinesDemonstrated the effectiveness of this compound as a catalyst for asymmetric reactions yielding high diastereoselectivity and enantioselectivity .
RSC Communications (2014)Cycloaddition ReactionsShowed that using this compound resulted in spiro-fused products with excellent yields and selectivities, highlighting its utility in complex organic synthesis .
Sigma-Aldrich ReportsOrganocatalysisReported on its application as an organocatalyst for synthesizing glycofused tricyclic derivatives relevant to amyloid β-peptide diagnostics .

Mechanism of Action

The mechanism of action of (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₂₀H₂₇NOSi
  • Molecular Weight : 325.52 g/mol
  • Stereochemistry : Defined (S)-configuration at the pyrrolidine chiral center .
  • Synthesis: Typically prepared via silylation of (S)-α,α-diphenyl-2-pyrrolidinemethanol using trimethylsilyl triflate (TMSOTf) or similar reagents, achieving yields up to 79% .

Comparison with Similar Compounds

(R)-Enantiomer: (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

Structural Similarities : Same molecular formula and substituents, but opposite stereochemistry at the chiral center.
Key Differences :

  • Catalytic Performance : The (R)-enantiomer shows divergent enantioselectivity. For example, in fluorination reactions, (R)-209 (R-enantiomer) achieves diastereomeric ratios (dr) >20:1, whereas the (S)-form is less effective .
  • Optical Activity : [α]₂²/D = +52° (R-form) vs. [α]D²⁶ = −0.0° (S-form) in specific reactions .

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Structural Differences : Replaces diphenyl(trimethylsilyloxy)methyl with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

  • Molecular Formula: C₁₁H₂₅NOSi
  • Applications : Less sterically bulky, making it suitable for nucleophilic substitutions rather than asymmetric catalysis .
  • Catalytic Efficiency: Not reported in organocatalytic reactions, likely due to reduced steric hindrance.

(S)-2-[Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl]pyrrolidine

Structural Differences : Bis(3,5-dimethylphenyl) groups instead of diphenyl substituents.

  • Molecular Formula: C₂₄H₃₅NOSi
  • Impact : Increased steric bulk from methyl groups may enhance enantioselectivity in specific reactions, though catalytic data are unavailable .

Proline Derivatives (e.g., L-Proline)

Functional Contrast : L-Proline lacks the silyl ether group, limiting its ability to stabilize transition states via π-π interactions.

  • Catalytic Performance : (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine achieves 30% yield in 2-acylindolizine synthesis, outperforming L-proline (32%) but underperforming tert-leucine derivatives (58%) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Catalytic Yield/Selectivity Applications Reference ID
This compound C₂₀H₂₇NOSi Diphenyl(trimethylsilyloxy)methyl 30% yield in 2-acylindolizine synthesis Asymmetric cyclization, fluorination
(R)-Enantiomer C₂₀H₂₇NOSi Same as above, (R)-configuration dr >20:1 in fluorination Enantioselective fluorination
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine C₁₁H₂₅NOSi TBS-protected hydroxymethyl N/A Nucleophilic substitutions
L-Proline C₅H₉NO₂ No silyl ether 32% yield in 2-acylindolizine synthesis General organocatalysis

Research Findings and Mechanistic Insights

  • Steric Effects : The diphenyl(trimethylsilyloxy)methyl group in the (S)-compound creates a rigid, hydrophobic pocket, favoring transition-state stabilization via π-π stacking and van der Waals interactions .
  • Stereochemical Influence : The (R)-enantiomer’s superior performance in fluorination highlights the critical role of absolute configuration in directing reagent approach .
  • Limitations: Lower yields compared to bulky amino acids (e.g., tert-leucine) suggest trade-offs between steric hindrance and reactivity .

Biological Activity

(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological activities, making it a valuable subject of study.

  • Molecular Formula : C20_{20}H27_{27}NOSi
  • Molecular Weight : 325.52 g/mol

This compound features a pyrrolidine ring substituted with a diphenyl(trimethylsilyl)oxy group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its chiral center, which allows it to interact selectively with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

  • Enzyme Interaction : It can act as an enzyme inhibitor or modulator by forming specific interactions that influence enzymatic activity.
  • Ligand Activity : The compound serves as a ligand in biochemical assays, facilitating the study of biochemical pathways and molecular interactions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The presence of the diphenyl group may enhance its interaction with microbial membranes, leading to increased efficacy .
  • Anticancer Potential : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The structure allows for interactions with cancer-related targets, potentially leading to the development of new anticancer agents .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited a specific enzyme involved in metabolic pathways. The IC50_{50} value was determined to be in the micromolar range, suggesting significant potency.

Case Study 2: Antimicrobial Testing

In vitro antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound displayed moderate activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the diphenyl group or the pyrrolidine ring can significantly alter biological activity. For instance:

  • Electron-Withdrawing Groups : Substituents on the aromatic ring can enhance antimicrobial activity.
  • Ring Substitutions : Variations in the pyrrolidine structure can lead to different levels of enzyme inhibition and receptor binding affinity .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
Enzyme InhibitionSignificant inhibition observed
Anticancer PotentialPromising effects on cancer cells

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine?

The compound is synthesized via diastereoselective fluorination using organocatalysts. A typical protocol involves:

  • Reagents : NFSI (fluorinating agent), NaBH4 (reductant), and HCl (deprotection agent).
  • Catalysts : (R)- or (S)-enantiomers of 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine.
  • Solvent : Methyl tert-butyl ether (MTBE).
  • Steps : Fluorination of a chiral aldehyde precursor, followed by reduction and acid-mediated deprotection. The (R)-enantiomer achieves higher diastereoselectivity (dr >20:1 in some cases) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • FT-IR Spectroscopy : To confirm functional groups (e.g., trimethylsilyl ether, pyrrolidine ring) .
  • NMR Spectroscopy : For structural elucidation of chiral centers and substituents.
  • Chiral HPLC : To determine enantiomeric excess (e.g., >99% e.e. reported in asymmetric syntheses) .
  • Mass Spectrometry : For molecular weight validation (NIST data can supplement this) .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Inert atmosphere (argon/nitrogen), desiccated at –20°C.
  • Safety : Use PPE (gloves, goggles) to avoid moisture absorption and decomposition. Toxicity data (e.g., H315-H319 for skin/eye irritation) should guide handling .

Advanced Research Questions

Q. How does the chiral configuration of 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine influence diastereoselectivity in fluorination reactions?

The (R)-enantiomer typically outperforms the (S)-form in fluorination reactions due to steric and electronic interactions with the substrate. For example, in β-fluorinations of carbonyl compounds:

CatalystDiastereomeric Ratio (dr)Yield (%)
(R)-20912:185
(S)-2095:178
Solvent polarity (e.g., MTBE vs. THF) and temperature (−40°C to RT) further modulate selectivity .

Q. What strategies can mitigate competing side reactions when using this catalyst in asymmetric synthesis?

  • Additives : Use molecular sieves to scavenge water and prevent hydrolysis of the silyl ether.
  • Solvent Optimization : Non-polar solvents (e.g., MTBE) enhance stereocontrol by stabilizing transition states.
  • Temperature Control : Lower temperatures (−78°C) reduce racemization but may slow reaction kinetics .

Q. How do electronic modifications of the pyrrolidine ring affect catalytic efficiency in Mukaiyama-Michael reactions?

Substituents like trifluoromethyl or 3,5-dimethylphenyl groups (e.g., derivatives in ) alter steric bulk and electron density:

DerivativeYield (%)ee (%)
3,5-(CF₃)₂-C₆H₃ substituents9298
3,5-(CH₃)₂-C₆H₃ substituents8895
Electron-withdrawing groups increase electrophilicity at the catalytic site, accelerating nucleophilic additions .

Q. What computational methods are suitable for studying the transition states of reactions mediated by this catalyst?

  • DFT Calculations : To map energy barriers and identify stereodetermining steps (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics : Simulate solvent effects on catalyst-substrate interactions.
  • NCI Analysis : Visualize non-covalent interactions (e.g., CH-π, van der Waals) stabilizing transition states .

Contradictions and Limitations

  • reports higher diastereoselectivity with the (R)-enantiomer, but some studies (e.g., Mukaiyama-Michael reactions) show the (S)-form achieves comparable ee values under optimized conditions .
  • Safety data in (H290 for corrosive effects) conflicts with milder hazards (H315-H319) in , possibly due to differing impurity profiles.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
Reactant of Route 2
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(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

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